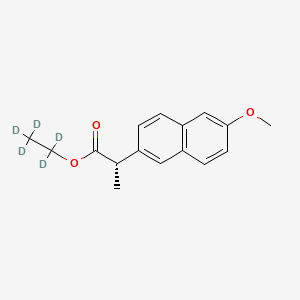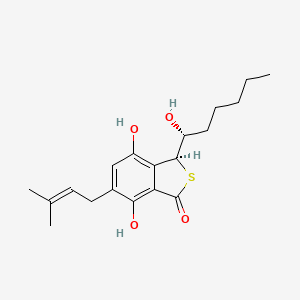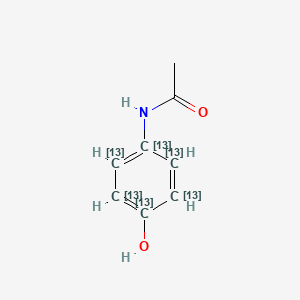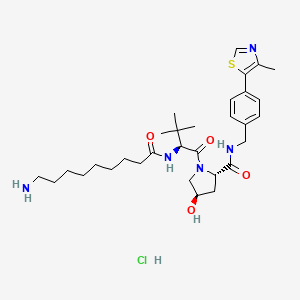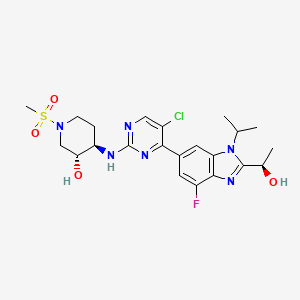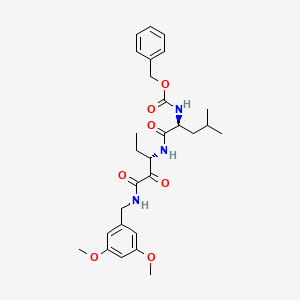
Calpain-2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calpain-2-IN-1 is a specific inhibitor of the calpain-2 isoform, a member of the calpain family of calcium-dependent cysteine proteases. Calpain-2 plays a significant role in various cellular processes, including apoptosis, cell migration, and synaptic plasticity. The inhibition of calpain-2 has been explored as a potential therapeutic strategy for neurodegenerative diseases, cancer, and other conditions where calpain-2 activity is dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calpain-2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of casein zymography, which utilizes casein as a substrate for calpain isoforms. The reaction conditions typically include the use of calcium chloride and reducing agents like dithiothreitol (DTT) to maintain the activity of calpain during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve affinity purification techniques. This method exploits the specific binding properties of calpastatin, an endogenous inhibitor of calpain, to capture and purify calpain-2 from complex biological mixtures. The dissociation of the complex is mediated by chelating calcium, allowing for the elution of calpain-2 while calpastatin remains immobilized .
Chemical Reactions Analysis
Types of Reactions
Calpain-2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include calcium chloride, reducing agents like DTT, and various organic solvents. The reaction conditions often involve maintaining a specific pH and temperature to ensure the stability and activity of the compound .
Major Products
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity and specificity for calpain-2. These derivatives are further tested for their efficacy in inhibiting calpain-2 activity in various biological assays .
Scientific Research Applications
Calpain-2-IN-1 has been extensively studied for its potential therapeutic applications in various fields:
Neurodegenerative Diseases: This compound has shown promise in reducing neuronal death and improving outcomes in models of traumatic brain injury and other neurodegenerative conditions
Cancer: The compound has been explored as a therapeutic target in cancer, where calpain-2 activity is often dysregulated.
Synaptic Plasticity: this compound is used in research to study the role of calpain-2 in synaptic plasticity and learning.
Mechanism of Action
Calpain-2-IN-1 exerts its effects by specifically inhibiting the activity of calpain-2. Calpain-2 is a calcium-dependent protease that cleaves various substrates involved in cellular processes such as apoptosis, cell migration, and synaptic plasticity. By inhibiting calpain-2, this compound prevents the proteolytic cleavage of these substrates, thereby modulating the associated cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Calpain-2-IN-1 is unique in its high specificity for calpain-2 over other calpain isoforms. This specificity allows for targeted inhibition of calpain-2 activity without affecting the functions of other calpain isoforms, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C28H37N3O7 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(3S)-1-[(3,5-dimethoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H37N3O7/c1-6-23(25(32)27(34)29-16-20-13-21(36-4)15-22(14-20)37-5)30-26(33)24(12-18(2)3)31-28(35)38-17-19-10-8-7-9-11-19/h7-11,13-15,18,23-24H,6,12,16-17H2,1-5H3,(H,29,34)(H,30,33)(H,31,35)/t23-,24-/m0/s1 |
InChI Key |
ZPKXXXUPXHNDFV-ZEQRLZLVSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


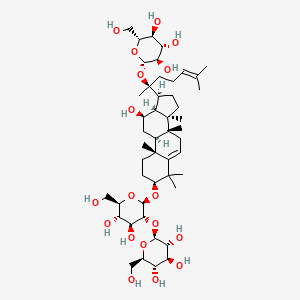
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
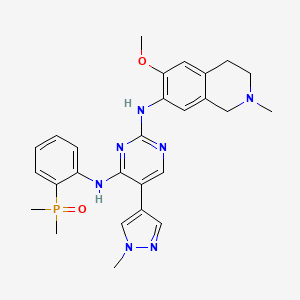
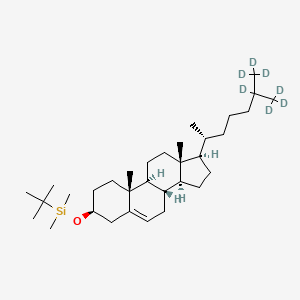
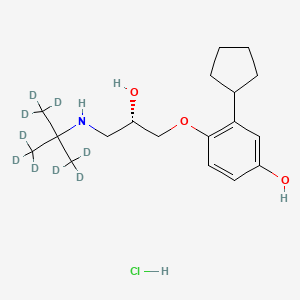
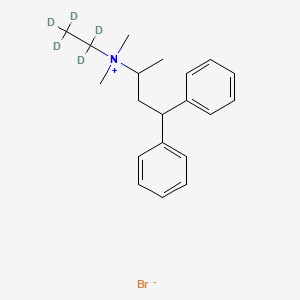
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
